1-Methyl-2-(methylamino)benzimidazole-4,7-diol
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Overview
Description
1-Methyl-2-(methylamino)benzimidazole-4,7-diol is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential use in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acids. One common method includes the reaction of 2-nitroaniline with formic acid, followed by reduction and cyclization to form the benzimidazole core . The reaction conditions often involve the use of catalysts such as zinc chloride or polyphosphoric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs high-throughput methods such as microwave-assisted synthesis. This method significantly reduces reaction times and increases yields compared to conventional heating methods . The use of environmentally benign solvents and reagents is also emphasized to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(methylamino)benzimidazole-4,7-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzimidazoles.
Substitution: Alkylated benzimidazoles.
Scientific Research Applications
1-Methyl-2-(methylamino)benzimidazole-4,7-diol has been explored for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Amino-1-methylbenzimidazole: Shares a similar benzimidazole core but differs in the substitution pattern.
Benzimidazole: The parent compound with a wide range of biological activities.
Uniqueness: 1-Methyl-2-(methylamino)benzimidazole-4,7-diol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-methyl-2-(methylamino)benzimidazole-4,7-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-10-9-11-7-5(13)3-4-6(14)8(7)12(9)2/h3-4,13-14H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWOEDAVTCGDIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=CC(=C2N1C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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